molecular formula C21H23N3O3S B2683392 Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 876865-88-2

Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2683392
CAS RN: 876865-88-2
M. Wt: 397.49
InChI Key: MTGLXDYJZNCJIX-UHFFFAOYSA-N
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Description

Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research has been conducted on the synthesis and reactions of Biginelli compounds, which are closely related to the structure of the compound . These studies involve the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, along with the exploration of various reactions such as methylation, acylation, and Dimroth-like rearrangement processes. Such research lays the groundwork for understanding the reactivity and potential applications of the compound (Kappe & Roschger, 1989).

Biological Activities

Several studies have investigated the anticancer properties of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors. Compounds synthesized using these building blocks have shown potent activity against human cancer cell lines, suggesting that derivatives of the compound may have significant anticancer potential (Abdel-Motaal, Alanzy, & Asem, 2020).

Catalytic Synthesis

The ionic liquid-mediated synthesis of novel chromone-pyrimidine coupled derivatives represents a significant advancement in green chemistry. This approach not only provides an efficient pathway for synthesizing related compounds but also emphasizes the importance of eco-friendly and reusable catalysts in the synthesis of heterocyclic compounds (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).

Antimicrobial and Antifungal Activities

Research into the synthesis of novel chromone-pyrimidine coupled derivatives has also explored their antimicrobial and antifungal activities. These studies provide a foundation for the potential use of related compounds in developing new antibacterial and antifungal agents. The exploration of enzyme assay studies, docking studies, and toxicity studies further enhances our understanding of the action mechanism and safety profile of these compounds (Tiwari et al., 2018).

properties

IUPAC Name

ethyl 7-methyl-5-(3-methylphenyl)-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-5-10-28-21-23-18-17(19(25)24-21)16(14-9-7-8-12(3)11-14)15(13(4)22-18)20(26)27-6-2/h5,7-9,11,16H,1,6,10H2,2-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGLXDYJZNCJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC(=C3)C)C(=O)NC(=N2)SCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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